Cas no 1267076-21-0 (1-(2,5-difluorophenyl)-2-(methylamino)ethan-1-one)

1-(2,5-difluorophenyl)-2-(methylamino)ethan-1-one 化学的及び物理的性質
名前と識別子
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- 1-(2,5-difluorophenyl)-2-(methylamino)ethan-1-one
- 1267076-21-0
- EN300-1832777
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- インチ: 1S/C9H9F2NO/c1-12-5-9(13)7-4-6(10)2-3-8(7)11/h2-4,12H,5H2,1H3
- InChIKey: RUFKMTXZSNGZPP-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1C(CNC)=O)F
計算された属性
- 精确分子量: 185.06522023g/mol
- 同位素质量: 185.06522023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 187
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- XLogP3: 1.4
1-(2,5-difluorophenyl)-2-(methylamino)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1832777-0.1g |
1-(2,5-difluorophenyl)-2-(methylamino)ethan-1-one |
1267076-21-0 | 0.1g |
$490.0 | 2023-09-19 | ||
Enamine | EN300-1832777-10g |
1-(2,5-difluorophenyl)-2-(methylamino)ethan-1-one |
1267076-21-0 | 10g |
$2393.0 | 2023-09-19 | ||
Enamine | EN300-1832777-0.5g |
1-(2,5-difluorophenyl)-2-(methylamino)ethan-1-one |
1267076-21-0 | 0.5g |
$535.0 | 2023-09-19 | ||
Enamine | EN300-1832777-0.25g |
1-(2,5-difluorophenyl)-2-(methylamino)ethan-1-one |
1267076-21-0 | 0.25g |
$513.0 | 2023-09-19 | ||
Enamine | EN300-1832777-2.5g |
1-(2,5-difluorophenyl)-2-(methylamino)ethan-1-one |
1267076-21-0 | 2.5g |
$1089.0 | 2023-09-19 | ||
Enamine | EN300-1832777-5g |
1-(2,5-difluorophenyl)-2-(methylamino)ethan-1-one |
1267076-21-0 | 5g |
$1614.0 | 2023-09-19 | ||
Enamine | EN300-1832777-1g |
1-(2,5-difluorophenyl)-2-(methylamino)ethan-1-one |
1267076-21-0 | 1g |
$557.0 | 2023-09-19 | ||
Enamine | EN300-1832777-5.0g |
1-(2,5-difluorophenyl)-2-(methylamino)ethan-1-one |
1267076-21-0 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1832777-0.05g |
1-(2,5-difluorophenyl)-2-(methylamino)ethan-1-one |
1267076-21-0 | 0.05g |
$468.0 | 2023-09-19 | ||
Enamine | EN300-1832777-1.0g |
1-(2,5-difluorophenyl)-2-(methylamino)ethan-1-one |
1267076-21-0 | 1g |
$1172.0 | 2023-06-03 |
1-(2,5-difluorophenyl)-2-(methylamino)ethan-1-one 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
1-(2,5-difluorophenyl)-2-(methylamino)ethan-1-oneに関する追加情報
Research Brief on 1-(2,5-difluorophenyl)-2-(methylamino)ethan-1-one (CAS: 1267076-21-0): Recent Advances and Applications
1-(2,5-difluorophenyl)-2-(methylamino)ethan-1-one (CAS: 1267076-21-0) is a fluorinated phenethylamine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of central nervous system (CNS) targeting agents. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, synthetic routes, and pharmacological applications.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 1-(2,5-difluorophenyl)-2-(methylamino)ethan-1-one as a precursor in the synthesis of selective serotonin receptor modulators. The research team demonstrated that the difluorophenyl moiety significantly enhances binding affinity to 5-HT2A receptors while maintaining metabolic stability. This finding opens new avenues for developing improved psychiatric medications with reduced side effects.
In the area of synthetic methodology, a recent breakthrough was reported in Organic Letters (2024) describing an efficient asymmetric synthesis route for 1267076-21-0. The new protocol utilizes chiral auxiliary-mediated alkylation, achieving >95% enantiomeric excess and 80% overall yield. This advancement addresses previous challenges in obtaining optically pure forms of the compound, which is crucial for structure-activity relationship studies.
Pharmacokinetic studies published in Drug Metabolism and Disposition (2023) revealed that 1-(2,5-difluorophenyl)-2-(methylamino)ethan-1-one exhibits favorable blood-brain barrier penetration with a brain-to-plasma ratio of 3.2 in rodent models. The compound demonstrates linear pharmacokinetics in the dose range of 1-10 mg/kg, with a half-life of approximately 4.5 hours. These properties make it an attractive scaffold for CNS drug development.
Emerging applications in positron emission tomography (PET) tracer development have been reported, where fluorine-18 labeled analogs of 1267076-21-0 are being evaluated as imaging agents for neurodegenerative diseases. Preliminary results presented at the 2024 Society of Nuclear Medicine and Molecular Imaging Annual Meeting showed promising binding characteristics to amyloid plaques in Alzheimer's disease models.
Safety and toxicology assessments indicate that the compound has moderate acute toxicity (LD50 = 125 mg/kg in mice) with no observed genotoxicity in standard assays. However, recent in vitro studies suggest potential cardiotoxicity at high concentrations (≥100 μM), warranting further investigation in lead optimization programs.
The current market landscape shows increasing demand for 1267076-21-0, with several contract research organizations offering custom synthesis services. Analytical methods for quality control have been refined, with HPLC-UV and LC-MS/MS emerging as standard techniques for purity assessment. The compound is typically supplied at ≥98% purity for research purposes.
Future research directions include exploration of prodrug formulations to enhance oral bioavailability and investigation of structure-activity relationships through systematic modification of the difluorophenyl and methylamino moieties. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of findings into clinical applications.
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